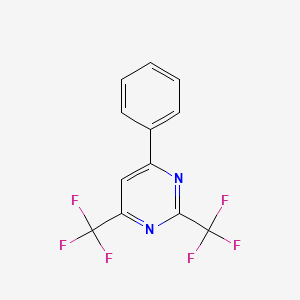

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine

Description

Properties

Molecular Formula |

C12H6F6N2 |

|---|---|

Molecular Weight |

292.18 g/mol |

IUPAC Name |

4-phenyl-2,6-bis(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H |

InChI Key |

XTWDWTJXXMSFQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.

Oxidation and Reduction: While the pyrimidine ring is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.

Oxidation: Oxidized phenyl derivatives.

Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine (1ae)

- Structure : Pyrimidine with 2,4-dichlorophenyl and 6-phenyl groups.

- Molecular Formula : C₂₂H₁₅Cl₂N₂.

- Properties :

- Comparison :

- Chlorine substituents (Cl) are less electron-withdrawing than -CF₃, reducing thermal stability but improving solubility in polar solvents.

- Lower molecular symmetry compared to 1af , affecting crystallinity.

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

- Structure : Pyrimidine with 4-chlorophenyl and 2,6-diphenyl groups.

- Molecular Formula : C₂₂H₁₅ClN₂.

- Properties :

- Molecular Weight: 342.82 g/mol.

- Assay: ≥98% purity.

- Comparison :

Pyridine vs. Pyrimidine Analogues

4-Phenyl-2,6-bis(4-nitrophenyl)pyridine (3a)

- Structure : Pyridine core with 4-nitrophenyl and phenyl substituents.

- Properties: Nitro (-NO₂) groups are stronger electron-withdrawing groups than -CF₃, leading to higher reactivity in reduction reactions (e.g., catalytic hydrogenation to form 4-aminophenyl derivatives) . Applications: Intermediate for dyes or chemosensors due to nitro-to-amine conversion .

4-Phenyl-2,6-bis[3-(4′-amino-2′-trifluoromethylphenoxy)phenyl]pyridine

- Structure: Pyridine with trifluoromethyl and amino-functionalized aryl ethers.

- Applications : Used in fluorinated polyimides for optoelectronics, leveraging -CF₃ groups to enhance solubility and reduce dielectric constants .

- Comparison :

- The pyridine core offers greater conformational flexibility than pyrimidine, but reduced thermal stability.

Patent-Based Derivatives

2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

- Structure : Pyrimidine with a methylazetidine ring at the 2-position and -CF₃ at the 6-position.

- Applications : Pharmaceutical candidate (patented in WO 2021/162943), highlighting the role of -CF₃ in bioactivity and metabolic stability .

- Comparison :

- The methylazetidine substituent introduces steric hindrance, altering binding affinity compared to 1af .

Biological Activity

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a compound that has garnered attention in recent research due to its unique structural features and potential biological activities. This article explores its biological activity, including antifungal, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by a pyrimidine ring substituted with phenyl and trifluoromethyl groups. Its molecular formula is , which contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₆N₂ |

| Molecular Weight | 292.19 g/mol |

| CAS Number | [Not Available] |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antifungal Activity : Studies have shown that derivatives of trifluoromethyl pyrimidines possess significant antifungal properties. For instance, compounds similar to this compound demonstrated higher efficacy against fungi like Botrytis cinerea compared to standard antifungal agents such as pyrimethanil and cyprodinil .

- Anticancer Activity : Preliminary screenings indicate that the compound exhibits moderate anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . Notably, these activities were found to be lower than those of established chemotherapeutics like doxorubicin.

- Mechanism of Action : The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways .

Case Study 1: Antifungal Activity

A study conducted on a series of 4-substituted phenyl-6-trifluoromethyl-2-aminopyrimidines revealed that certain derivatives exhibited significantly higher fungicidal activity than existing treatments. The mode of action was linked to the inhibition of fungal cell wall synthesis, making these compounds promising candidates for further development as antifungal agents .

Case Study 2: Anticancer Potential

In another investigation focused on the anticancer properties of trifluoromethyl pyrimidines, a derivative of this compound was tested against multiple cancer cell lines. The results indicated substantial growth inhibition in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of conventional drugs like 5-Fluorouracil. This suggests a potential for selective targeting of cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for 4-phenyl-2,6-bis(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves condensation reactions of trifluoromethyl-substituted precursors. For example, a modified Krohnke synthesis employs benzaldehyde derivatives with trifluoromethyl ketones in acetic acid/ammonium acetate under reflux (60–120°C). Yields typically range from 50–75%, with purity improved via recrystallization from ethanol or acetic acid . Key challenges include controlling regioselectivity due to steric hindrance from trifluoromethyl groups. HPLC and LCMS (e.g., m/z 293 [M+H]⁺, retention time 0.95 min under SMD-TFA05 conditions) are critical for monitoring intermediate steps .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group integration (δ ≈ -60 to -70 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm), though splitting patterns may overlap due to symmetry .

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pcca, a = 21.234 Å, b = 12.049 Å) reveal planar pyrimidine rings with dihedral angles <5° between phenyl and pyrimidine moieties. H-atom positions are often constrained during refinement .

- HRMS : Accurate mass analysis (e.g., m/z 335.43 [M+H]⁺) validates molecular composition .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the electronic and dielectric properties of pyrimidine-containing polymers?

- Methodological Answer : Trifluoromethyl groups enhance electron-withdrawing effects, reducing dielectric constants (e.g., k = 2.3–2.7 at 1 MHz) in polyimides. This is quantified via impedance spectroscopy and density functional theory (DFT) calculations, which show decreased polarizability due to C–F bond rigidity. Applications in microelectronics require films with <3% porosity, achieved by optimizing monomer ratios (e.g., this compound:dianhydride = 1:1.05) .

Q. What strategies address low solubility and aggregation during catalytic applications of this compound?

- Methodological Answer :

- Derivatization : Introducing polar substituents (e.g., 4-aminophenyl) via Pd/C-catalyzed hydrogenation (85% hydrazine hydrate, 50°C) improves solubility in DMF or DMSO .

- Co-crystallization : Co-formers like 4-tolyl groups reduce π-π stacking, as evidenced by increased interplanar distances (3.5 Å vs. 3.2 Å in pure crystals) .

- Nanoparticle dispersion : Encapsulation in silica matrices (e.g., POSS frameworks) reduces aggregation, verified by dynamic light scattering (DLS) and TEM .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this pyrimidine?

- Methodological Answer : DFT studies (B3LYP/6-31G*) model electrophilic aromatic substitution, showing para positions on the phenyl ring are most reactive (Fukui indices >0.1). Transition-state analysis of Suzuki-Miyaura couplings predicts activation energies of 25–30 kcal/mol, aligning with experimental yields (60–80%) when using Pd(PPh₃)₄ and microwave-assisted heating (100°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.